molecular formula C6H11ClO4S B3060851 Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate CAS No. 914216-23-2

Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate

Cat. No.: B3060851
CAS No.: 914216-23-2
M. Wt: 214.67 g/mol
InChI Key: CGHRVMRGPGBQMI-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate is an organosulfur compound that features a chlorosulfonyl group attached to a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate typically involves the chlorosulfonylation of a suitable precursor. One common method is the reaction of 2,2-dimethylpropanoic acid with chlorosulfonic acid in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine, under mild to moderate temperatures.

    Reduction Reactions: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for sulfonamide-based drugs.

    Polymer Chemistry: Utilized in the synthesis of sulfonated polymers, which have applications in ion exchange resins and membranes.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functional groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Chlorosulfonyl Isocyanate: Another chlorosulfonyl compound, known for its use in the synthesis of β-lactams and other heterocycles.

    6-Chlorosulfonylbenzoxazolin-2-one: A compound with similar reactivity, used in the synthesis of sulfonamides and sulfonic acids.

Uniqueness

Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate is unique due to its specific structure, which combines a chlorosulfonyl group with a methyl ester. This combination allows for selective reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S/c1-6(2,5(8)11-3)4-12(7,9)10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHRVMRGPGBQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586423
Record name Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914216-23-2
Record name Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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